molecular formula C24H29BrN2O2 B1654315 6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide CAS No. 220143-57-7

6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide

Cat. No.: B1654315
CAS No.: 220143-57-7
M. Wt: 457.4
InChI Key: XCDTYENGBUHZFT-UHFFFAOYSA-N
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Description

6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide is a complex organic compound that belongs to the class of indole derivatives.

Mechanism of Action

The mechanism of action of 6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . The anilinoethenyl group can interact with cellular components, leading to changes in cellular functions and signaling pathways .

Properties

IUPAC Name

6-[2-[(E)-2-anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2.BrH/c1-24(2)20-13-8-9-14-21(20)26(18-10-4-7-15-23(27)28)22(24)16-17-25-19-11-5-3-6-12-19;/h3,5-6,8-9,11-14,16-17H,4,7,10,15,18H2,1-2H3,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDTYENGBUHZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=CC=C3)CCCCCC(=O)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=CC=C3)CCCCCC(=O)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220143-57-7
Record name 3H-Indolium, 1-(5-carboxypentyl)-3,3-dimethyl-2-[2-(phenylamino)ethenyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220143-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Reactant of Route 2
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Reactant of Route 3
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Reactant of Route 4
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Reactant of Route 5
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide
Reactant of Route 6
6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide

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